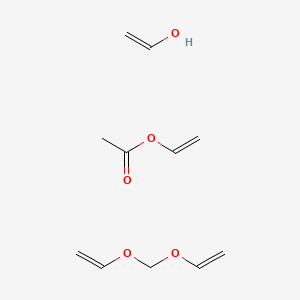

Ethenol;ethenoxymethoxyethene;ethenyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wound Dressings

Due to its biocompatibility and good water absorption properties, PVF has been explored for use in wound dressing materials. Researchers have successfully synthesized PVF foams with controllable pore structures and mechanical strength. These properties are crucial for promoting wound healing by allowing for proper fluid absorption and gas exchange while maintaining structural integrity. Studies are ongoing to optimize PVF foam properties for wound dressing applications.

Drug Delivery Systems

The controlled release of drugs is an important area of research in medicine. PVF's ability to degrade slowly under specific conditions makes it a potential candidate for drug delivery systems. By encapsulating drugs within PVF matrices, researchers aim to achieve sustained and targeted drug release within the body. This could improve treatment efficacy and reduce side effects.

Tissue Engineering Scaffolds

Tissue engineering involves creating artificial structures to support cell growth and regeneration. PVF's biocompatibility and ability to be formed into porous structures make it a potential material for tissue engineering scaffolds. Studies have explored the use of PVF scaffolds for bone and cartilage regeneration []. The porous structure allows for cell attachment and proliferation, while the biocompatible nature minimizes the risk of rejection.

Photoresists in Microfabrication

Photoresists are light-sensitive materials used in microfabrication processes to create micro- and nano-scale structures. PVF can be modified to act as a positive photoresist []. This means it becomes soluble upon exposure to light, allowing for the creation of desired patterns on a substrate. PVF-based photoresists offer potential advantages such as high resolution and good chemical resistance.

Ethenol;ethenoxymethoxyethene;ethenyl acetate, with the chemical formula C₁₁H₁₈O₅ and CAS number 63450-15-7, is a complex organic compound characterized by its off-white granular solid form and slightly pungent odor. This compound is a polymeric material, primarily derived from the polymerization of ethenol (vinyl alcohol) and ethenyl acetate (vinyl acetate) . It exhibits properties typical of both vinyl polymers and esters, making it versatile in various applications.

- Polymerization: The compound can participate in radical polymerization, where the double bonds in the vinyl groups react to form long-chain polymers.

- Hydrolysis: In the presence of water, this compound can hydrolyze to yield ethenol and acetic acid, which can further participate in various reactions.

- Esterification: The compound can react with alcohols to form esters, which may alter its properties and applications.

These reactions highlight its potential for modification and use in creating materials with specific characteristics.

Ethenol;ethenoxymethoxyethene;ethenyl acetate can be synthesized through several methods:

- Radical Polymerization: This method involves the polymerization of ethenyl acetate and ethenol under radical conditions, typically using initiators like azo compounds or peroxides.

- Transesterification: This process involves reacting an ester with an alcohol to produce another ester and alcohol, which can be utilized to modify the structure of the compound.

- Co-polymerization: By co-polymerizing ethenol with other monomers such as styrene or acrylates, variations of the compound can be produced with tailored properties.

These synthesis methods allow for flexibility in producing derivatives with desired characteristics for specific applications.

Ethenol;ethenoxymethoxyethene;ethenyl acetate has various applications across different industries:

- Adhesives: Its adhesive properties make it suitable for use in glues and bonding agents.

- Coatings: The compound is used in paints and coatings due to its film-forming capabilities.

- Textiles: It serves as a finishing agent in textiles, enhancing durability and resistance to environmental factors.

- Plastics: As a polymer additive, it contributes to the production of flexible plastic materials.

These applications leverage its unique chemical structure and physical properties.

Several compounds share structural similarities with ethenol;ethenoxymethoxyethene;ethenyl acetate. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Vinyl Acetate | C₄H₆O₂ | Low viscosity, commonly used in emulsions |

| Polyvinyl Alcohol | (C₂H₄O)n | Water-soluble, used in films |

| Ethylene Glycol Dimethyl Ether | C₆H₁₄O₂ | Solvent properties, low toxicity |

Ethenol;ethenoxymethoxyethene;ethenyl acetate is unique due to its combination of both vinyl alcohol and vinyl acetate functionalities, providing enhanced adhesive properties compared to its counterparts. Its ability to form stable polymers makes it particularly valuable in industrial applications where durability is essential .

The chemical compounds ethenol, ethenoxymethoxyethene, and ethenyl acetate represent important industrial chemicals with diverse synthetic pathways and production methodologies. These compounds serve as key intermediates and building blocks in various chemical processes, requiring sophisticated manufacturing approaches that balance efficiency, cost-effectiveness, and quality control.

Epichlorohydrin-Mediated Polymerization Reactions

Epichlorohydrin-mediated polymerization reactions constitute a fundamental synthetic approach for producing polyether compounds with controlled molecular architectures [1]. The versatile nature of polyepichlorohydrin synthesis has been extensively studied since the 1950s, employing catalytic ring-opening polymerization mechanisms [1].

Catalytic Systems and Reaction Mechanisms

The synthesis of polyepichlorohydrin utilizes several distinct catalytic systems, each offering unique advantages in terms of molecular weight control and reaction efficiency. Iron-based ternary catalyst systems have demonstrated exceptional performance in epichlorohydrin polymerization [2]. The three-component iron catalyst system, comprising ferric isooctanoate, triethylaluminum, and diethyl phosphite, operates effectively at temperatures of 70 degrees Celsius with reaction times of 2 hours [2].

The cationic mass polymerization mechanism employs activated monomer processes initiated by perchloric acid in the presence of methanol [3] [4]. This approach operates under milder conditions at 35 degrees Celsius under nitrogen atmosphere with magnetic stirring for 24 hours [4]. The mechanism involves ring-opening of the epoxide functionality, leading to polymer chain growth through successive monomer addition.

Quaternary catalyst systems represent another sophisticated approach, incorporating trialkyl aluminum, phosphoric acid, electron donors, and water [5]. These systems demonstrate coordinated anionic polymerization characteristics, enabling precise control over molecular weight distributions and stereochemistry [5].

Industrial Process Parameters

The industrial implementation of epichlorohydrin-mediated polymerization requires careful optimization of reaction parameters to achieve desired product specifications. Table 1 presents comprehensive data on various catalyst systems and their associated process conditions.

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Molecular Weight (Da) | Molecular Weight Distribution | Reference |

|---|---|---|---|---|---|---|

| Ferric isooctanoate/Triethylaluminum/Diethyl phosphite | 70 | 2 | 41.0 | 12000 | 1.15 | CN104558582A |

| Ferric isooctanoate/Triisobutylaluminum/Diethyl phosphite | 70 | 2 | Not specified | Not specified | Not specified | CN104558582A |

| Perchloric acid/Methanol | 35 | 24 | Not specified | Not specified | Not specified | MDPIStudy2023 |

| Quaternary catalyst (Trialkyl aluminum/Phosphoric acid/Electron donor/Water) | Variable | Variable | Variable | Variable | Controlled | JAPolSci2001 |

The molecular weight control achieved through these systems ranges from 12,000 daltons with narrow molecular weight distributions (1.15), demonstrating the precision possible with optimized catalyst formulations [2]. The reactivity ratios for various alkylene oxides follow the order: ethylene oxide > propylene oxide > allyl glycidyl ether > epichlorohydrin [5].

Advanced Polymerization Techniques

Recent developments in epichlorohydrin polymerization include the integration of computational methods for understanding reaction mechanisms. Density functional theory calculations at the B3LYP/6-311++G** level have provided insights into transition state energies and activation barriers [3]. These theoretical studies reveal that solvent effects can reduce activation energy barriers by approximately 10 kcal/mol, significantly enhancing reaction kinetics [3].

Chemical modification of polyepichlorohydrin through grafting reactions offers additional functionality. The nucleophilic substitution mechanism (SN2) enables attachment of various functional groups, expanding the application scope of these polymers [4]. Fourier-transform infrared spectroscopy confirms successful polymerization through the disappearance of oxirane bands at 904 cm⁻¹ and appearance of ether function bands at 1097 cm⁻¹ [4].

Maleimide Derivative Crosslinking Mechanisms

Maleimide derivative crosslinking mechanisms represent sophisticated chemical processes that enable the formation of stable, covalent networks through various reaction pathways [6]. These mechanisms are fundamental to numerous applications in materials science, bioconjugation, and polymer chemistry.

Sulfhydryl-Maleimide Conjugation Chemistry

The sulfhydryl-maleimide conjugation represents one of the most widely utilized crosslinking mechanisms due to its exceptional selectivity and reaction efficiency [7]. This reaction proceeds through nucleophilic attack of the thiolate anion on one of the carbons adjacent to the maleimide double bond, generating a stable thioether linkage [7]. The reaction demonstrates remarkable selectivity for thiols in the pH range of 6.5 to 7.5, proceeding at a rate 1000 times greater than its reaction with amines at pH 7.0 [7].

The mechanism involves several key steps: protonation of the sulfhydryl group to form the reactive thiolate anion, nucleophilic addition to the maleimide double bond, and subsequent stabilization through electron delocalization [8]. The reaction can be monitored spectrophotometrically by observing the decrease in absorbance at 300 nanometers as the double bond reacts and disappears [7].

Photochemical Crosslinking Pathways

Photochemical crosslinking of maleimide-containing polymers offers unique advantages for rapid network formation under mild conditions [6]. The maleimide groups function as dual-purpose handles, enabling both photochemical crosslinking and subsequent chemical modification through click reactions [6]. Under ultraviolet irradiation, maleimide groups undergo dimerization reactions, forming cyclobutane linkages that create three-dimensional polymer networks.

The photopolymerization process demonstrates excellent control over spatial resolution, allowing for the fabrication of micropatterned hydrogels using photomasks [6]. This capability enables precise positioning of functional groups within the polymer matrix, crucial for applications requiring specific biochemical recognition sites.

Diels-Alder Cycloaddition Mechanisms

Furan-maleimide Diels-Alder reactions provide thermoreversible crosslinking capabilities, enabling the development of self-healing and reprocessable materials [9]. The reaction proceeds through a concerted mechanism involving the furan diene and maleimide dienophile, forming bicyclic adducts at temperatures ranging from 120 to 220 degrees Celsius [9].

The thermoreversible nature of this crosslinking mechanism allows for material recycling through thermal treatment. However, maleimide self-reactions can occur at elevated temperatures, leading to permanent crosslinks that limit reprocessing capabilities [9]. Nuclear magnetic resonance spectroscopy and rheological measurements confirm the occurrence of these side reactions, particularly at temperatures above 150 degrees Celsius [9].

Advanced Crosslinking Strategies

Table 2 summarizes the key characteristics of different maleimide crosslinking mechanisms:

| Crosslinking Type | pH Range | Temperature (°C) | Reaction Rate Enhancement | Stability | Applications |

|---|---|---|---|---|---|

| Sulfhydryl-maleimide conjugation | 6.5-7.5 | Room temp | 1000x vs amines | Hydrolysis dependent | Bioconjugation |

| Photochemical crosslinking | Not specified | UV irradiation | Fast polymerization | High stability | Hydrogel fabrication |

| Furan/Maleimide Diels-Alder | Not specified | 120-220 | Variable | Thermoreversible | Thermosetting resins |

| Copper(II)-mediated cycloaddition | 6 | 37 | High yield | Non-denaturing | Protein modification |

Azeotropic Distillation and Catalytic Dehydration Processes

Azeotropic distillation and catalytic dehydration processes represent critical separation and reaction technologies in industrial chemical manufacturing [11]. These methodologies enable the efficient separation of challenging liquid mixtures and the selective removal of water from various chemical systems.

Fundamental Principles of Azeotropic Distillation

Azeotropic distillation encompasses a range of techniques designed to overcome the limitations of conventional distillation when dealing with constant-boiling mixtures [11]. The process typically involves the addition of a material separation agent that alters molecular interactions and eliminates azeotropic behavior [11]. The added entrainer modifies the activity coefficients of various compounds, thereby changing the relative volatility of the mixture [12].

The selection of appropriate entrainers depends on several factors, including the formation of new azeotropes with lower boiling points and the ability to create heterogeneous systems that facilitate phase separation [11]. Common entrainers for ethanol-water systems include benzene, cyclohexane, hexane, heptane, isooctane, acetone, and diethyl ether [11] [12].

Industrial Implementation Strategies

Modern industrial azeotropic distillation systems employ sophisticated engineering designs to maximize separation efficiency while minimizing energy consumption [13]. Heterogeneous azeotropic distillation has gained widespread adoption due to its advantages in entrainer recovery, operational simplicity, and reduced energy requirements [13]. The process typically involves two distillation columns: a prefractionation column and an azeotropic distillation column with an associated decanter [14].

The dehydration process using azeotropic distillation can achieve water concentrations below those normally attainable through conventional methods by cooling the condensate to temperatures where the organic solvent becomes supersaturated with water [15]. This supersaturation leads to additional water separation, enabling the recycling of an organic phase with reduced water content [15].

Process Optimization and Energy Integration

Advanced azeotropic distillation processes incorporate heat integration strategies to minimize energy consumption [13]. Heat pump distillation and dividing wall column technologies represent significant developments in energy-efficient separation processes [13]. These innovations can reduce energy consumption by 60-80% compared to conventional distillation methods, particularly in the prefractionation stages [14].

The selection of operating pressures plays a crucial role in process optimization. Pressure swing distillation systems enable the crossing of azeotrope compositions by exploiting the pressure-dependent nature of azeotropic behavior [14]. Low-pressure and high-pressure columns operating in sequence can achieve high-purity separations that would be impossible with single-column configurations.

Catalytic Dehydration Mechanisms

Catalytic dehydration processes complement azeotropic distillation by providing selective water removal through chemical reaction pathways [16]. The dehydration of alcohols to alkenes represents a major industrial application, with ethanol dehydration to ethylene being particularly significant for bio-based chemical production [17].

Acid-catalyzed dehydration mechanisms involve the protonation of alcohol functional groups, creating water as an effective leaving group [18]. The reaction pathway depends on the alcohol structure: primary alcohols typically follow E2 elimination mechanisms, while secondary and tertiary alcohols proceed through E1 pathways involving carbocation intermediates [18].

Industrial catalytic dehydration employs various catalyst systems, including alumina-based catalysts, SAPO-34 zeolites, and solid acid catalysts [17] [19]. These catalysts enable selective dehydration at temperatures ranging from 300 to 500 degrees Celsius with conversions of 90-95% and high selectivity toward desired alkene products [17].

Table 3 presents comprehensive data on azeotropic distillation process parameters:

| Separation System | Entrainer | Operating Pressure (atm) | Temperature Range (°C) | Water Removal Efficiency (%) | Environmental Impact |

|---|---|---|---|---|---|

| Ethanol-Water with Benzene | Benzene | 1 | 78-80 | High | High (carcinogenic) |

| Ethanol-Water with Cyclohexane | Cyclohexane | Variable | 80-120 | 95-99 | Low |

| Ethanol-Water with Toluene | Toluene | 1 | 110-115 | High | Moderate |

| General Azeotropic Systems | Various | Low/High pressure swing | Variable | Variable | Depends on entrainer |

Table 4 provides detailed information on catalytic dehydration process conditions:

| Substrate | Catalyst Type | Temperature (°C) | Conversion (%) | Selectivity | Industrial Application |

|---|---|---|---|---|---|

| Secondary alcohols | Catalytic oxide | 120-200 | Variable | High to alkenes | General dehydration |

| Ethanol to ethylene | Alumina-based/SAPO-34 | 300-500 | 90-95 | High to ethylene | Ethylene production |

| Glycerol to acrolein | Acidic catalysts | 250-350 | 80-90 | High to acrolein | Acrolein synthesis |

| Bioethanol | Alumina-based | 300-400 | 85-95 | High to ethylene | Biofuel processing |

The thermodynamic stability and phase transition behavior of these compounds are fundamentally governed by their molecular structures and intermolecular forces. Ethanol exhibits exceptional thermodynamic stability due to its ability to form extensive hydrogen bonding networks [1] [2]. The compound displays a melting point of -114.0°C and a boiling point of 78.5°C, indicating moderate intermolecular forces that allow for liquid state stability across a wide temperature range [1] [3].

The critical temperature of ethanol is 243.1°C with a critical pressure of 63.0 bar, demonstrating the significant energy required to overcome hydrogen bonding interactions [4]. The enthalpy of fusion is 4.9 kJ/mol, while the enthalpy of vaporization is 38.6 kJ/mol [1], reflecting the energy necessary to disrupt hydrogen bonding during phase transitions.

Ethyl acetate demonstrates different thermodynamic characteristics due to its ester functional group. With a melting point of -83.0°C and boiling point of 77.1°C, it exhibits similar volatility to ethanol but with distinct phase behavior [5] [6]. The critical temperature is 250.0°C with a critical pressure of 38.0 bar [5]. The enthalpy of fusion is 10.5 kJ/mol, notably higher than ethanol, while the enthalpy of vaporization is 31.9 kJ/mol [7].

Phase transition studies reveal that ethyl acetate undergoes specific structural rearrangements under varying conditions. Research demonstrates that ethyl acetate can participate in phase transitions induced by vapor exposure, where the compound transitions from one crystalline form to another while maintaining overall molecular integrity [8]. These transitions are accompanied by changes in optical and mechanical properties, indicating the importance of crystal packing in determining bulk properties.

The thermodynamic stability of ester compounds like ethyl acetate is inherently linked to their hydrolytic susceptibility. Under aqueous conditions, ethyl acetate exhibits moderate hydrolytic stability with half-life values varying based on pH and temperature conditions [9]. The base-catalyzed hydrolysis follows first-order kinetics with activation energies that depend on the leaving group stability.

Solubility Parameters in Polar and Nonpolar Solvent Systems

The solubility behavior of these compounds reflects their distinct polarities and hydrogen bonding capabilities. Ethanol demonstrates complete miscibility with water due to its polar protic nature and dielectric constant of 24.3 [1] [10]. The hydroxyl group enables extensive hydrogen bonding with water molecules, creating thermodynamically favorable mixing [11].

In polar solvent systems, ethanol exhibits high solubility across various media including methanol, propanol, and other alcohols. This behavior results from similar intermolecular forces and comparable polarities [10] [12]. The compound also shows good solubility in moderately polar solvents such as acetone and short-chain ketones.

Ethanol's behavior in nonpolar solvents is markedly different, showing limited solubility in hydrocarbons and other nonpolar media [10]. This selectivity arises from the unfavorable entropy of mixing polar and nonpolar substances, where hydrogen bonding cannot be maintained in nonpolar environments.

Ethyl acetate presents a polar aprotic profile with a dielectric constant of 6.0 [10] [6]. Its solubility in water is limited to 8.7% at 20°C [13] [6], significantly lower than ethanol. This reduced aqueous solubility results from the inability of the ester group to donate hydrogen bonds, despite its capacity to accept them through the carbonyl oxygen.

The compound demonstrates excellent miscibility with polar organic solvents including ethanol, acetone, and diethyl ether [14] [15]. This behavior reflects its intermediate polarity, allowing favorable interactions with both moderately polar and less polar substances. The carbonyl group provides sufficient polarity for dissolution in polar media, while the ethyl groups contribute hydrophobic character.

In nonpolar solvent systems, ethyl acetate shows good solubility in benzene, toluene, and other aromatic hydrocarbons [16] [15]. This solubility pattern demonstrates the compound's amphiphilic nature, where the nonpolar portions of the molecule interact favorably with nonpolar solvents despite the polar ester functionality.

Surface tension measurements provide additional insight into solvent interactions. Ethanol exhibits a surface tension of 22.1 mN/m at 20°C [1], while ethyl acetate shows 24.0 mN/m under identical conditions [6] [17]. These values indicate the relative strength of intermolecular forces at liquid-air interfaces.

Reactivity Patterns with Electrophilic and Nucleophilic Agents

The reactivity patterns of these compounds are determined by their electronic structures and functional group characteristics. Ethanol functions as a weak nucleophile in its neutral state due to the electron density on the oxygen atom [18] [19]. The nucleophilicity is limited by the electronegativity of oxygen, which tightly holds the lone pair electrons.

When protonated under acidic conditions, ethanol becomes a better electrophile as the hydroxyl group is converted to a better leaving group (water) [20] [21]. This transformation enables participation in substitution and elimination reactions that would otherwise be thermodynamically unfavorable. The protonated form readily undergoes reactions with strong nucleophiles.

Deprotonation of ethanol to form the alkoxide ion dramatically increases nucleophilicity [20]. The alkoxide represents a strong nucleophile capable of attacking weak electrophiles in substitution reactions. This enhanced reactivity results from the increased electron density and reduced electronegativity effects in the anionic form.

Ethyl acetate exhibits distinct reactivity patterns consistent with ester functionality. The compound undergoes nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon [22] [23]. The reaction mechanism involves tetrahedral intermediate formation followed by elimination of the alkoxy group.

Hydrolysis reactions represent a primary pathway for ethyl acetate transformation. Under basic conditions, hydroxide ion attacks the carbonyl carbon, leading to formation of acetate and ethanol [22] [23]. The reaction rate depends on temperature, pH, and the nature of the nucleophile. Kinetic studies reveal that base-catalyzed hydrolysis follows second-order kinetics with respect to ester and hydroxide concentrations.

Transesterification reactions occur when ethyl acetate encounters alcohols in the presence of acid or base catalysts [24]. These reactions involve exchange of the alkoxy group and are particularly important in synthetic applications. The equilibrium position depends on the relative leaving group abilities and steric factors.

Claisen condensation reactions represent another significant reactivity pathway [23] [25]. Under basic conditions, ethyl acetate can undergo intermolecular condensation to form β-keto esters. This reaction requires strong base conditions and proceeds through enolate intermediate formation.

The reactivity with electrophilic agents varies significantly between compounds. Ethanol's nucleophilic character allows reaction with strong electrophiles such as carbocations and activated alkyl halides [19]. However, these reactions typically require harsh conditions due to the weak nucleophilicity of the neutral alcohol.

Surface Tension and Colloidal Behavior in Aqueous Media

Surface tension properties provide critical insights into the interfacial behavior of these compounds. Ethanol exhibits a surface tension of 22.1 mN/m at 20°C, decreasing to 21.8 mN/m at 25°C [1] [26]. This temperature dependence reflects the weakening of intermolecular forces with increasing thermal energy.

The surface tension behavior of ethanol in aqueous solutions demonstrates significant concentration dependence [26] [27]. As ethanol concentration increases, the surface tension decreases dramatically due to preferential adsorption of ethanol molecules at the air-water interface. This behavior results from the amphiphilic nature of ethanol, where the hydrophobic methyl group orients toward the air phase while the hydroxyl group maintains contact with the aqueous phase.

Research indicates that ethanol-water mixtures exhibit complex surface composition profiles that differ substantially from bulk compositions [26]. The surface layer becomes enriched in ethanol at relatively low bulk concentrations, demonstrating the thermodynamic favorability of reducing surface energy through ethanol adsorption.

Ethyl acetate displays a surface tension of 24.0 mN/m at 20°C, slightly higher than ethanol [6] [17] [28]. The interfacial tension with water is 6.79 mN/m at 20°C [17], indicating partial miscibility and distinct interfacial behavior. This interfacial tension value reflects the energy required to maintain the boundary between ethyl acetate and water phases.

Colloidal behavior in aqueous media varies significantly between these compounds. Ethanol forms true solutions with water across all concentration ranges due to complete miscibility [29]. No colloidal structures form as the mixing occurs at the molecular level through hydrogen bonding interactions.

Ethyl acetate exhibits limited aqueous solubility, leading to different colloidal phenomena [13] [14]. At concentrations exceeding the solubility limit, ethyl acetate forms separate phases with characteristic interfacial properties. The compound can participate in emulsion formation when mechanical energy is applied to create dispersed systems.

Surface activity measurements reveal that ethanol acts as a surface tension depressant in aqueous solutions [30]. This property makes ethanol useful in applications requiring reduced surface tension, such as in cleaning formulations and extraction processes. The effectiveness as a surface tension modifier increases with concentration up to the point of complete miscibility.

Temperature effects on surface properties are significant for both compounds. Ethanol surface tension decreases linearly with increasing temperature, following typical behavior for hydrogen-bonded liquids [31] [32]. The temperature coefficient provides information about the enthalpic and entropic contributions to surface formation.

Contact angle measurements on various substrates demonstrate the wetting characteristics of these compounds [30]. Ethanol generally exhibits low contact angles due to its polar nature and hydrogen bonding capability, making it an effective wetting agent. Ethyl acetate shows intermediate wetting behavior, with contact angles depending on substrate polarity and surface energy.

The colloidal stability of systems containing these compounds depends on multiple factors including concentration, temperature, and the presence of stabilizing agents [33] [34]. In biological systems, ethanol can disrupt membrane structures and alter colloidal stability of lipid bilayers, leading to changes in membrane permeability and structure.

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).